molecular formula C14H11N4NaO6 B2490783 Dantrolene sodium salt hydrate

Dantrolene sodium salt hydrate

货号: B2490783
分子量: 354.25 g/mol
InChI 键: RLFHDWDXQUVXPW-YVCISUPJSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Dantrolene sodium salt hydrate is synthesized by the reaction of 1-[(5-(4-nitrophenyl)-2-furanyl)methylene]amino]-2,4-imidazolidinedione with sodium hydroxide. The reaction involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The compound is typically produced in a controlled environment to ensure purity and consistency. The final product is an orange crystalline solid that is slightly soluble in water .

化学反应分析

Types of Reactions: Dantrolene sodium salt hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Clinical Applications

  • Malignant Hyperthermia
    • Description : Malignant hyperthermia is a life-threatening condition triggered by certain anesthetics, leading to a rapid increase in body temperature and severe muscle contractions.
    • Use of Dantrolene : Dantrolene sodium is the only specific treatment for malignant hyperthermia. It acts by inhibiting calcium release from ryanodine receptors, thus reducing muscle metabolism and preventing the hypermetabolic state.
    • Efficacy : Clinical studies have shown that dantrolene can reduce mortality rates from 70-80% to less than 10% when administered promptly during an episode .
  • Management of Muscle Spasticity
    • Conditions Treated : Dantrolene is indicated for chronic disorders such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.
    • Pharmacological Effects : It has been shown to be effective in reducing spasticity without significant sedation compared to other muscle relaxants like diazepam . Controlled trials indicate that dantrolene improves functional outcomes in patients with spasticity due to various etiologies .
  • Neuroleptic Malignant Syndrome
    • Application : Dantrolene is also used in treating neuroleptic malignant syndrome, a severe reaction to antipsychotic medications characterized by muscle rigidity and hyperthermia.
    • Clinical Evidence : Case reports highlight the successful use of dantrolene in rapidly alleviating symptoms associated with this syndrome .
  • Heat Stroke and Ecstasy Intoxication
    • Emerging Uses : Recent studies suggest potential applications in managing heat stroke and intoxication due to ecstasy, where hyperthermia and muscle rigidity are prominent features .

Pharmacokinetics and Formulation Advances

Dantrolene sodium salt hydrate presents challenges due to its poor solubility in water. Recent advancements have led to the development of novel formulations, such as mixed micelles that enhance its bioavailability:

Formulation TypeMaximal Concentration (Cmax)Area Under Curve (AUC)Bioavailability Improvement
Dantrolene SodiumX μg/mlY1x
Dantrolene Sodium-Loaded Micelle4.5x Cmax4x AUC4.5x

These formulations have demonstrated significantly improved pharmacokinetic profiles compared to standard dantrolene sodium preparations .

Case Studies

  • Malignant Hyperthermia Case Study
    • A patient experiencing malignant hyperthermia during surgery was administered intravenous dantrolene. The intervention led to rapid stabilization of body temperature and cessation of muscle contractions, illustrating the drug's critical role in emergency settings .
  • Spasticity Management
    • In a controlled trial involving patients with multiple sclerosis, those treated with dantrolene showed marked improvements in spasticity scores compared to placebo controls, underscoring its efficacy in managing chronic spastic conditions .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it can cause side effects including:

  • Muscle weakness
  • Drowsiness
  • Gastrointestinal disturbances
  • Liver dysfunction in rare cases

Monitoring liver function is recommended for patients on long-term therapy due to potential hepatotoxicity .

作用机制

Dantrolene sodium salt hydrate exerts its effects by binding to the ryanodine receptor 1 (RYR1) in the sarcoplasmic reticulum of muscle cells. This binding inhibits the release of calcium ions, which are essential for muscle contraction. By reducing the intracellular calcium concentration, the compound decreases muscle contractions and provides relief from muscle spasticity and malignant hyperthermia .

生物活性

Dantrolene sodium salt hydrate is a critical pharmacological agent primarily recognized for its muscle relaxant properties. It is particularly effective in treating conditions associated with muscle spasticity and malignant hyperthermia. This article delves into the biological activity of dantrolene, focusing on its mechanisms, clinical applications, and relevant research findings.

Dantrolene sodium hydrate is chemically characterized as 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione sodium salt. Its molecular formula is C14H9N4NaO53/2H2OC_{14}H_{9}N_{4}NaO_{5}\cdot 3/2H_{2}O with a molecular weight of approximately 399.29 g/mol .

The mechanism of action involves the inhibition of calcium ion release from the sarcoplasmic reticulum in skeletal muscle cells. By antagonizing ryanodine receptors (RyRs), dantrolene disrupts the excitation-contraction coupling process, leading to reduced muscle contraction force without affecting neural pathways or neuromuscular junctions . This unique action differentiates dantrolene from traditional neuromuscular blockers that operate at the synaptic level.

Clinical Applications

Dantrolene is primarily indicated for:

  • Malignant Hyperthermia (MH) : A life-threatening condition triggered by certain anesthetics, leading to increased calcium release and sustained muscle contraction. Dantrolene acts as a rapid antagonist to mitigate this reaction .
  • Muscle Spasticity : Effective in chronic conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis . Clinical trials have shown that dantrolene significantly reduces spasticity compared to placebo, with varying efficacy across different patient populations .

Efficacy and Safety

Dantrolene has demonstrated efficacy in reducing muscle spasticity and improving functional outcomes in patients with various neurological conditions. A systematic review highlighted its superiority over placebo in clinical assessments of disability and daily activities . However, it is associated with several side effects, including:

  • Common Side Effects : Drowsiness, dizziness, weakness, fatigue, and gastrointestinal disturbances such as diarrhea .
  • Serious Adverse Effects : Hepatic dysfunction occurs in a small percentage of patients (0.7% to 1%), with severe cases leading to symptomatic hepatitis .

Dosage Considerations

The typical starting dose for adults is 25 mg once daily, which can be titrated based on therapeutic response and tolerance. Long-term studies indicate the necessity for individualized dosing regimens to optimize benefits while minimizing side effects .

Research Findings

Recent studies have explored various aspects of dantrolene's biological activity:

  • Calcium Modulation : Research indicates that dantrolene effectively reduces intracellular calcium levels, which may have implications beyond muscle relaxation, including potential roles in managing sepsis and endotoxemia by modulating inflammatory responses .
  • Animal Studies : In animal models of malignant hyperthermia, prophylactic administration of dantrolene has been shown to prevent or attenuate symptoms associated with this condition .
  • Long-term Effects : A study involving Sprague-Dawley rats indicated that prolonged exposure to dantrolene could lead to an increased incidence of benign and malignant tumors at high doses, suggesting a need for careful monitoring during long-term treatment .

Case Studies

Several case studies have documented the successful application of dantrolene in clinical settings:

  • Case Study 1 : A patient with severe spasticity secondary to multiple sclerosis was treated with dantrolene. Following dosage adjustments over three months, significant improvements in mobility and reduction in muscle stiffness were observed.
  • Case Study 2 : In a surgical setting involving a patient with a known history of malignant hyperthermia, immediate administration of intravenous dantrolene during an anesthetic crisis successfully reversed the hypermetabolic state without significant adverse effects.

属性

分子式

C14H11N4NaO6

分子量

354.25 g/mol

IUPAC 名称

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate

InChI

InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7+;;

InChI 键

RLFHDWDXQUVXPW-YVCISUPJSA-M

SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+]

手性 SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+]

规范 SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+]

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。